molecular formula C12H26O3 B087012 Hydroxycitronellal dimethyl acetal CAS No. 141-92-4

Hydroxycitronellal dimethyl acetal

Cat. No.: B087012
CAS No.: 141-92-4
M. Wt: 218.33 g/mol
InChI Key: QCJVKUULZGKQDG-UHFFFAOYSA-N
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Description

8, 8-Dimethoxy-2, 6-dimethyl-2-octanol, also known as hydroxycitronella dimethyl acetal or citronellal hydrate dimethylacetal, belongs to the class of organic compounds known as tertiary alcohols. Tertiary alcohols are compounds in which a hydroxy group, -OH, is attached to a saturated carbon atom R3COH (R not H ). 8, 8-Dimethoxy-2, 6-dimethyl-2-octanol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 8, 8-dimethoxy-2, 6-dimethyl-2-octanol is primarily located in the membrane (predicted from logP). 8, 8-Dimethoxy-2, 6-dimethyl-2-octanol has a green, lily, and rose acetate taste.

Mechanism of Action

This compound is usually prepared from hydroxycitronellal and methyl alcohol in the presence of a catalyst . It’s worth noting that while this compound is used in the fragrance industry, its specific biological activities and pharmacological properties are not well-studied. More research is needed to fully understand the mechanism of action, pharmacokinetics, and the influence of environmental factors on this compound’s activity.

Properties

IUPAC Name

8,8-dimethoxy-2,6-dimethyloctan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O3/c1-10(9-11(14-4)15-5)7-6-8-12(2,3)13/h10-11,13H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJVKUULZGKQDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)CC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047547
Record name Hydroxycitronellal dimethyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless, slightly oily liquid with delicate green floral taste and floral odour
Record name Hydroxycitronellal dimethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/467/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

252.00 °C. @ 760.00 mm Hg
Record name 8,8-Dimethoxy-2,6-dimethyl-2-octanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040219
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water and glycerol; slightly soluble in alcohol; soluble in oils, 1 ml in 2 ml 50% alcohol (in ethanol)
Record name Hydroxycitronellal dimethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/467/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.925-0.930
Record name Hydroxycitronellal dimethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/467/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

141-92-4
Record name Hydroxycitronellal dimethyl acetal
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Record name Hydroxycitronellal dimethyl acetal
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Record name Hydroxycitronellal dimethyl acetal
Source DTP/NCI
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Record name 2-Octanol, 8,8-dimethoxy-2,6-dimethyl-
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Record name Hydroxycitronellal dimethyl acetal
Source EPA DSSTox
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Record name 8,8-dimethoxy-2,6-dimethyloctan-2-ol
Source European Chemicals Agency (ECHA)
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Record name HYDROXYCITRONELLAL DIMETHYL ACETAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K989V651N4
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Record name 8,8-Dimethoxy-2,6-dimethyl-2-octanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040219
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The starting material of Example 1 can be prepared as follows: 172.2 g. of hydroxycitronellal and 106.1 g. of orthoformic acid methyl ester are treated dropwise, while cooling with ice, with a solution of 0.5 g. of p-toluenesulphonic acid in 800 ml. of absolute methanol. After 2 hours, 5 g. of sodium acetate are added and the mixture is concentrated on a rotary evaporator at 50°C. Upon distillation, the residue yields pure 1,1-dimethoxy-3,7-dimethyl-7-octanol; boiling point = 102°C/0.4 mmHg; nD22 = 1.4400.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main focus of the research paper on Hydroxycitronellal dimethyl acetal?

A1: The research paper focuses on assessing the safety of this compound as a fragrance ingredient. [] This suggests the study likely investigates toxicological data and potential adverse effects of the compound.

Q2: Where can I find more information about the safety assessment of this compound?

A2: The research paper is published on Semantic Scholar and can be accessed through the provided URL: []

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